2-Acetylaminoisonicotinic acid
Overview
Description
2-Acetylaminoisonicotinic acid is a heterocyclic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol It is a derivative of isonicotinic acid, characterized by the presence of an acetylamino group at the second position of the pyridine ring
Mechanism of Action
Mode of Action
The exact mode of action of 2-Acetylaminoisonicotinic acid is currently unknown . It is suggested that the compound interacts with its targets, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biochemical Analysis
Biochemical Properties
2-Acetylaminoisonicotinic acid plays a significant role in biochemical reactions, particularly as a reactant in the preparation of nicotinic acid analogues. It interacts with enzymes such as hypoxia-inducible factor (HIF)-1α inhibitors, which are crucial in regulating cellular responses to low oxygen levels . The nature of these interactions involves the inhibition of HIF-1α, thereby affecting the expression of genes involved in angiogenesis, metabolism, and cell survival.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HIF-1α by this compound can lead to changes in the expression of genes involved in glycolysis, apoptosis, and cell proliferation . This compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and the regulation of metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to HIF-1α, inhibiting its activity and preventing the transcription of target genes . Additionally, this compound may interact with other proteins and enzymes, leading to the modulation of various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can result in sustained inhibition of HIF-1α and prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effectively inhibit HIF-1α . At higher doses, it can cause adverse effects such as toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and the tricarboxylic acid (TCA) cycle . It interacts with enzymes and cofactors that facilitate its conversion and utilization within these pathways. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylaminoisonicotinic acid can be synthesized through the acetylation of 2-aminoisonicotinic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylaminoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require nucleophilic reagents and may be facilitated by catalysts or specific reaction conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 2-aminoisonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetylaminoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Isonicotinic acid: A precursor in the synthesis of 2-acetylaminoisonicotinic acid.
2-Aminoisonicotinic acid: The starting material for the synthesis of this compound.
Nicotinic acid: Another derivative of isonicotinic acid with different functional groups.
Uniqueness: this compound is unique due to its specific acetylamino substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-acetamidopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-7-4-6(8(12)13)2-3-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQIEKXUBYBTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396249 | |
Record name | 2-Acetamidopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54221-95-3 | |
Record name | 2-(Acetylamino)isonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54221-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamidopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamidopyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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